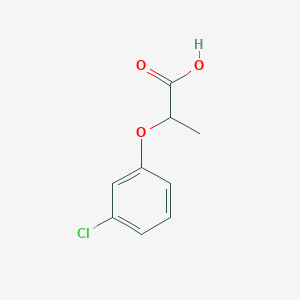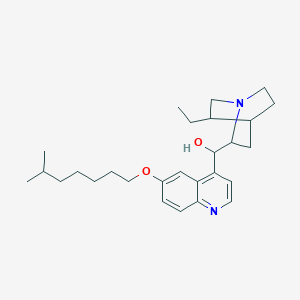
4-(Cyclohexyloxy)benzoic acid
Vue d'ensemble
Description
4-(Cyclohexyloxy)benzoic acid is an organic compound with the molecular formula C13H16O3. It is characterized by a benzoic acid core substituted with a cyclohexyloxy group at the para position. This compound is known for its applications in various scientific fields, including medicinal chemistry and material science .
Mécanisme D'action
Target of Action
The primary target of 4-(Cyclohexyloxy)benzoic acid is the soluble epoxide hydrolase (sEH) enzyme . This enzyme plays a crucial role in the metabolism of epoxyeicosatrienoic acids (EETs), which are signaling molecules involved in various physiological processes, including inflammation and blood pressure regulation .
Mode of Action
This compound acts as an inhibitor of the sEH enzyme . By inhibiting this enzyme, it prevents the conversion of EETs into their corresponding dihydroxyeicosatrienoic acids (DHETs), thereby increasing the levels of EETs . This results in enhanced anti-inflammatory, anti-atherosclerotic, antihypertensive, and analgesic effects .
Biochemical Pathways
The compound affects the arachidonic acid metabolic pathway . In this pathway, arachidonic acid is converted into EETs by the action of cytochrome P450 enzymes. Under normal conditions, EETs are further metabolized by sEH into DHETs. The presence of this compound inhibits this conversion, leading to an accumulation of eets .
Pharmacokinetics
The pharmacokinetics of this compound have been studied in non-human primates . The compound displayed high plasma concentrations when administered orally at a dose of 0.3 mg/kg . Although it was found to be more potent against sEH than other compounds, it showed higher plasma concentrations and more drug-like properties .
Result of Action
The inhibition of sEH by this compound leads to a reduction in infarct size, improved cardiac function, and prevention of the development of cardiac arrhythmias in myocardial infarction models . It also downregulates miR-133, consequently stimulating KCNQ1 and KCNH2 mRNA and protein expression, suggesting a possible mechanism for its potential therapeutic application in ischemic arrhythmias .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, its stability and efficacy may be affected by factors such as temperature, pH, and the presence of other substances. Specific studies investigating the influence of environmental factors on the action of this compound are currently lacking .
Analyse Biochimique
Biochemical Properties
4-(Cyclohexyloxy)benzoic acid is known to interact with enzymes such as soluble epoxide hydrolase (sEH) . sEH plays a central role in the metabolism of bioactive lipid signaling molecules, converting epoxyeicosatrienoic acids (EETs) to less bioactive dihydroxyeicosatrienoic acids .
Cellular Effects
In the context of cellular effects, this compound has been shown to have significant impacts on various types of cells and cellular processes. For instance, it has been demonstrated to promote brown adipogenesis and reduce serum triglycerides in diet-induced obesity .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with sEH. By inhibiting sEH, it increases the levels of EETs, which have anti-inflammatory effects . This mechanism is thought to underlie its protective effects against conditions like ischemia-induced lethal arrhythmias .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed over time. For example, in a mouse model of myocardial infarction, daily administration of this compound for 7 days before the induction of myocardial infarction resulted in significantly improved systolic and diastolic function post-myocardial infarction .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. For instance, in a study on mice, it was found that the administration of this compound resulted in significantly lower incidence of active ulcer formation and transmural inflammation, along with a significant decrease in myeloperoxidase-labeled neutrophil infiltration in the inflamed bowel .
Metabolic Pathways
This compound is involved in the metabolic pathway of arachidonic acid (ARA), a polyunsaturated fatty acid. ARA is metabolized into anti-inflammatory epoxides via cytochrome P450 enzymes, and these epoxides are then rapidly metabolized or inactivated by sEH into diol-containing products .
Subcellular Localization
The subcellular localization of this compound is not explicitly documented in the literature. Given its role as an inhibitor of sEH, it is likely to be found in locations where sEH is present. sEH is known to be a cytosolic enzyme , suggesting that this compound may also be localized in the cytosol.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-(cyclohexyloxy)benzoic acid typically involves the etherification of 4-hydroxybenzoic acid with cyclohexanol. The reaction is usually catalyzed by an acid such as sulfuric acid or a base like potassium carbonate. The reaction mixture is heated under reflux conditions to facilitate the formation of the ether bond .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of high-purity starting materials and optimized reaction conditions are crucial for large-scale synthesis .
Analyse Des Réactions Chimiques
Types of Reactions: 4-(Cyclohexyloxy)benzoic acid can undergo various chemical reactions, including:
Oxidation: The benzoic acid moiety can be oxidized to form corresponding carboxylate derivatives.
Reduction: The carboxyl group can be reduced to form alcohol derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Major Products:
Oxidation: Carboxylate salts.
Reduction: Benzyl alcohol derivatives.
Substitution: Nitrobenzoic acids or halogenated benzoic acids.
Applications De Recherche Scientifique
4-(Cyclohexyloxy)benzoic acid has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential role in modulating biological pathways.
Industry: Utilized in the production of liquid crystal materials and other advanced materials.
Comparaison Avec Des Composés Similaires
4-Hydroxybenzoic acid: Lacks the cyclohexyloxy group and has different chemical properties and applications.
4-(Cyclohexyloxy)phenol: Similar structure but lacks the carboxyl group, leading to different reactivity and applications.
Uniqueness: 4-(Cyclohexyloxy)benzoic acid is unique due to its dual functional groups (carboxyl and cyclohexyloxy), which confer distinct chemical reactivity and biological activity. Its ability to inhibit soluble epoxide hydrolase sets it apart from other benzoic acid derivatives .
Propriétés
IUPAC Name |
4-cyclohexyloxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O3/c14-13(15)10-6-8-12(9-7-10)16-11-4-2-1-3-5-11/h6-9,11H,1-5H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTPHEAKUEAICPM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)OC2=CC=C(C=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60160856 | |
| Record name | 4-Cyclohexyloxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60160856 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
139-61-7 | |
| Record name | 4-(Cyclohexyloxy)benzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=139-61-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Cyclohexyloxybenzoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000139617 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 139-61-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60416 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Cyclohexyloxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60160856 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-cyclohexyloxybenzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.882 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1,6-Dioxaspiro[2.5]octane](/img/structure/B90491.png)

![2-[(1-Methyl-2-phenoxyethyl)amino]ethanol](/img/structure/B90496.png)



![Dibenzo[bc,ef]coronene](/img/structure/B90524.png)




